molecular formula C24H21NO3 B1664715 N-(9H-Fluoren-9-ylacetyl)-L-phenylalanine CAS No. 40356-21-6

N-(9H-Fluoren-9-ylacetyl)-L-phenylalanine

Cat. No. B1664715
CAS RN: 40356-21-6
M. Wt: 371.4 g/mol
InChI Key: FSHHRPYYOVIVLW-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 192 is a biochemical.

Scientific Research Applications

Synthesis and Chemical Transformations

  • N-(9H-Fluoren-9-ylacetyl)-L-phenylalanine has been used in the synthesis of new chemical compounds. For instance, Tolstyakov et al. (2016) synthesized new tetrazolyl derivatives of L- and D-phenylalanine, where azidation of N-propyl esters of Fmoc-L-phenylalanine was a key step in the synthesis process (Tolstyakov et al., 2016).

As a Protecting Group in Peptide Synthesis

  • The compound has been utilized as a protecting group in peptide synthesis. Ishibashi et al. (2010) developed a sulfonamide-based protecting group, similar to Fmoc, which was used in the successful formation of a phosphonamide (Ishibashi et al., 2010).

Biomedical Research and Industry Applications

  • Fmoc-L-phenylalanine has significant applications in biomedical research and industry. Bojarska et al. (2020) highlighted its use in designing novel effective hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).

Pharmaceutical Applications

  • It also finds applications in pharmaceuticals. Fluorinated phenylalanines, including N-(9H-Fluoren-9-ylacetyl)-L-phenylalanine, have been used as enzyme inhibitors and in therapeutic agents (Awad & Ayoup, 2020).

Electrosynthesis and Light Emitting Properties

  • Lai et al. (2012) explored the electrosynthesis of chirality conducting Poly[N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine], which exhibited good fluorescence properties and chirality, indicating potential applications in materials science (Lai et al., 2012).

Food and Medicinal Applications

  • L-Phenylalanine, for which N-(9H-Fluoren-9-ylacetyl)-L-phenylalanine is a derivative, is used in food and medicinal applications. Ding et al. (2016) developed an in vitro system to investigate phenylalanine biosynthesis, showcasing its importance in these sectors (Ding et al., 2016).

properties

CAS RN

40356-21-6

Product Name

N-(9H-Fluoren-9-ylacetyl)-L-phenylalanine

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

(2S)-2-[[2-(9H-fluoren-9-yl)acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H21NO3/c26-23(25-22(24(27)28)14-16-8-2-1-3-9-16)15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,26)(H,27,28)/t22-/m0/s1

InChI Key

FSHHRPYYOVIVLW-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 192
A-192
N-9-fluorenylacetyl-L-phenylalanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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